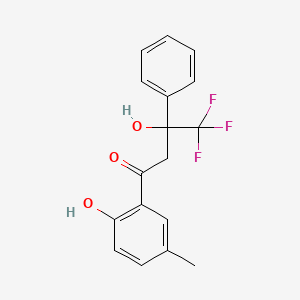![molecular formula C20H20ClN3O4 B5008132 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5008132.png)
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, also known as C21H24ClN3O4, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the activation of the apoptotic pathway in cancer cells. This compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. Additionally, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is its potent anti-cancer properties. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of cancer therapies. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to normal cells, highlighting the need for further research to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide. One area of research is the development of more efficient synthesis methods to produce higher yields of pure compound. Additionally, further studies are needed to optimize the therapeutic potential of this compound and minimize its potential toxicity. Another direction for future research is the investigation of the potential synergistic effects of this compound with other anti-cancer agents, which may lead to more effective cancer therapies. Finally, studies are needed to investigate the potential applications of this compound in other areas of scientific research, such as drug development and chemical synthesis.
Conclusion
Overall, this compound is a promising compound with potent anti-cancer properties. Its mechanism of action involves the activation of the apoptotic pathway in cancer cells, leading to cell death. While there are limitations to its use, further research is needed to optimize its therapeutic potential and investigate its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 3-nitrobenzaldehyde, N,N-diethylethylenediamine, and 2-chlorobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth and migration of cancer cells, making it a promising candidate for the development of cancer therapies.
Eigenschaften
IUPAC Name |
2-chloro-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-23(4-2)20(26)18(13-14-8-7-9-15(12-14)24(27)28)22-19(25)16-10-5-6-11-17(16)21/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSAFKSZBPHMC-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)
![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)

![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008092.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008102.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5008116.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5008130.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5008136.png)